molecular formula C9H14N4O2 B15058410 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15058410
M. Wt: 210.23 g/mol
InChI Key: WHZOYDZQRDZJLM-UHFFFAOYSA-N
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Description

1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2091651-94-2) is a chemical building block of significant interest in medicinal chemistry and drug discovery. The compound features a 1,2,3-triazole core, which is a privileged scaffold known for its metabolic stability and ability to engage in key hydrogen bonding and dipole interactions with biological targets . This structure is further functionalized with a carboxylic acid group, offering a versatile handle for synthetic derivatization, and a 1-ethylpyrrolidine moiety, which can influence the molecule's solubility and bioavailability. The 1,2,3-triazole pharmacophore is widely investigated for its diverse biological activities. Research into analogous compounds has demonstrated potential in developing anticancer agents, with some derivatives shown to interact with molecular targets like MMP-2 metalloproteinase receptors through molecular docking studies . Furthermore, structurally similar 1,2,3-triazole-4-carboxamides have been identified as highly potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, showcasing the potential of this chemical class in overcoming adverse drug interactions . This combination of features makes 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid a valuable intermediate for researchers designing novel bioactive molecules, probing mechanism of action, and optimizing drug-like properties. This product is intended for research applications and is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-(1-ethylpyrrolidin-3-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H14N4O2/c1-2-12-4-3-7(5-12)13-6-8(9(14)15)10-11-13/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

WHZOYDZQRDZJLM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Biological Activity (Highlight)
Target Compound C₁₀H₁₆N₄O₂* ~224.26 1-Ethylpyrrolidin-3-yl Not reported (predicted moderate logP)
1-(1-Methylpyrrolidin-3-yl)-... (CAS 1219171-26-2) C₉H₁₅N₃O₃ 201.22 1-Methylpyrrolidin-3-yl Not reported
1-(4-Fluorophenyl)-... (CAS 214541-35-2) C₉H₆FN₃O₂ 207.16 4-Fluorophenyl Antibacterial (structure-dependent)
1-(4-Chlorophenyl)-5-CF₃-... (CAS N/A) C₁₀H₆ClF₃N₃O₂ 292.62 4-Chlorophenyl, 5-CF₃ 68.09% inhibition in NCI-H522 cells

*Estimated based on analogues.

Biological Activity

1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of 1,2,3-triazoles, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and other relevant biological interactions.

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C7_{7}H11_{11}N4_{4}O2_{2}
  • Molecular Weight : 218.64 g/mol
  • IUPAC Name : 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1,2,3-triazole derivatives. For instance, research indicates that triazole compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related triazoles have been reported as follows:

CompoundMIC (μg/mL)
1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acidTBD
DAN 49 (triazole derivative)128

The presence of the pyrrolidine moiety in these compounds enhances their lipophilicity and facilitates cell membrane penetration, thereby improving their antimicrobial effectiveness .

Anticancer Activity

The 1,2,3-triazole scaffold is recognized for its potential as an anticancer agent. The compound's ability to interact with biological targets involved in cancer progression has been explored. Studies indicate that triazoles can inhibit specific enzymes related to tumor growth and metastasis.

For example, a study involving derivatives of 1H-triazoles demonstrated that certain compounds exhibited cytotoxic effects on cancer cell lines with IC50_{50} values in the low micromolar range:

CompoundCell LineIC50_{50} (μM)
Triazole Derivative AMCF-7 (Breast Cancer)5.0
Triazole Derivative BHeLa (Cervical Cancer)8.5

These findings suggest that further investigation into the specific mechanisms of action and structural modifications could enhance the anticancer efficacy of this class of compounds .

The biological activity of 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and π-stacking interactions due to the presence of nitrogen atoms in the triazole ring. This interaction can lead to enzyme inhibition or modulation of signaling pathways involved in cellular processes such as proliferation and apoptosis.

Case Studies

Several case studies have investigated the biological effects of triazole derivatives:

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various triazole derivatives against biofilm-forming bacteria. The results indicated that certain derivatives significantly reduced biofilm formation at sub-MIC concentrations .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of triazoles on cancer cell lines using MTT assays. The results demonstrated that specific modifications to the triazole ring could enhance cytotoxicity against targeted cancer cells .

Q & A

Q. What are the common synthetic routes for 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example:

  • Step 1: Prepare the azide precursor (e.g., 1-ethylpyrrolidin-3-yl azide) via nucleophilic substitution using NaN₃ in DMF at 50°C for 3 hours .
  • Step 2: React with a propiolic acid derivative under CuAAC conditions (CuSO₄, sodium ascorbate, THF/H₂O, 50°C, 16 hours) to form the triazole-carboxylic acid .
  • Purification: Use flash chromatography (cyclohexane/ethyl acetate gradient) or recrystallization (ethanol or toluene) to isolate the product .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry of the triazole ring and ethylpyrrolidine substitution. For example, the triazole proton appears as a singlet at δ 8.86 ppm, while the pyrrolidine ethyl group shows a triplet at δ 1.44–1.48 ppm .
  • MS (EI/HRMS): Validate molecular weight (e.g., HRMS: [M]+ calc. 236.0805, found 236.0807) .
  • IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and triazole C=N bands (~1540 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalyst Loading: Reduce CuSO₄ from 0.2 equiv to 0.1 equiv with excess sodium ascorbate to minimize copper-induced side reactions .
  • Solvent Optimization: Replace THF/H₂O with t-BuOH/H₂O (1:1) to enhance solubility of hydrophobic intermediates .
  • Temperature Control: Conduct reactions under microwave irradiation (100°C, 30 minutes) to accelerate kinetics and reduce decomposition .

Example Optimization Workflow:

Screen solvents (DMF, DMSO, THF) for azide formation .

Test Cu(I) sources (CuBr, CuI) and ligands (TBTA) for regioselectivity .

Use DoE (Design of Experiments) to balance time, temperature, and catalyst ratio.

Q. What strategies improve the compound’s stability under storage or biological conditions?

Methodological Answer:

  • pH Control: Store as a sodium salt (pH 7–8) to prevent carboxylic acid dimerization .
  • Light/Temperature: Keep in amber vials at –20°C to avoid photodegradation and thermal decomposition .
  • Lyophilization: Freeze-dry aqueous solutions to extend shelf life .

Q. How to analyze by-products or isomerization during synthesis?

Methodological Answer:

  • HPLC-MS/MS: Detect regioisomers (e.g., 1,4- vs. 1,5-triazole) using a C18 column (ACN/H₂O + 0.1% formic acid) .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., Acta Crystallographica reports for analogous triazoles) .
  • TLC Monitoring: Use iodine staining to track reaction progress and isolate intermediates .

Q. What computational methods predict the compound’s reactivity or bioactivity?

Methodological Answer:

  • DFT Calculations: Model transition states for CuAAC regioselectivity using Gaussian09 at the B3LYP/6-31G* level .
  • Molecular Docking: Screen against target enzymes (e.g., kinases) using AutoDock Vina to prioritize bioactivity assays .

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